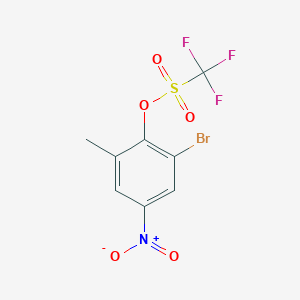

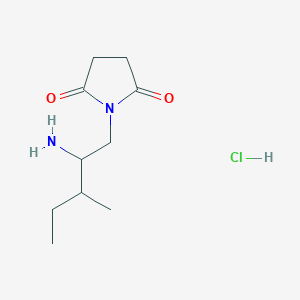

1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol” is a compound that has been mentioned in the context of being a potential inhibitor of RET (rearranged during transfection) kinase enzyme activity . This enzyme is implicated in various diseases and conditions, including cancer .

Synthesis Analysis

The synthesis of azetidines, which are four-membered saturated heterocycles containing one nitrogen atom, has been described in the literature . A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another paper describes a synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine rings . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Chemical Reactions Analysis

While specific chemical reactions involving “1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol” are not detailed in the available resources, related compounds have been involved in various reactions. For instance, the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids has been described .科学的研究の応用

Synthesis of Heterocyclic Amino Acid Derivatives

The compound serves as a precursor in the synthesis of new azetidine and oxetane amino acid derivatives. These derivatives are obtained through aza-Michael addition of NH-heterocycles, which are crucial for developing various biologically active heterocyclic compounds and peptides .

Development of Pharmacophore Models

Azetidine rings are significant in pharmacophore modeling due to their presence in a variety of natural and synthetic products exhibiting diverse biological activities. The trifluoroethanol moiety can enhance the binding affinity of pharmacophores to biological targets .

Gametocidal Agents

Specific azetidine carboxylic acids, which can be synthesized from this compound, are found in nature as gametocidal agents. They are used to control the breeding and propagation of plants, such as in sugar beets (Beta vulgaris) .

Advanced Material Synthesis

The compound’s unique structure allows for the development of advanced materials with potential applications in nanotechnology and material sciences. Its ability to form stable bonds with various elements can lead to the creation of novel materials .

Catalysts in Organic Reactions

Due to its reactive nature, this compound can act as a catalyst or a reagent in organic synthesis reactions, such as the Suzuki–Miyaura cross-coupling, which is a pivotal reaction for forming carbon-carbon bonds .

Fluorinated Building Blocks

The trifluoroethanol group makes it a valuable building block for the synthesis of fluorinated compounds, which are important in the pharmaceutical industry for the development of drugs with improved efficacy and metabolic stability .

Research in Peptide Mimetics

The azetidine moiety is structurally similar to proline, making it useful in the research of peptide mimetics. These mimetics can disrupt protein-protein interactions, which is a promising strategy in drug discovery .

Chiral Resolution Agents

The chiral center in azetidine derivatives, including this compound, can be exploited for chiral resolution processes. This is essential for the production of enantiomerically pure substances in the pharmaceutical industry .

将来の方向性

The future directions for “1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol” and related compounds could involve further exploration of their potential as inhibitors of RET kinase enzyme activity , given the enzyme’s implication in various diseases and conditions. Additionally, the development of new synthetic routes and reactions involving these compounds could be a focus of future research .

特性

IUPAC Name |

1-(azetidin-3-yl)-2,2,2-trifluoroethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO/c6-5(7,8)4(10)3-1-9-2-3/h3-4,9-10H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUWKMPEIVRXHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1382074.png)

![(1R,2R,4S)-7-[(tert-Butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1382085.png)